molecular formula C21H40O5 B093686 Monoricinolein CAS No. 141-08-2

Monoricinolein

Cat. No. B093686
CAS RN: 141-08-2
M. Wt: 372.5 g/mol
InChI Key: HDIFHQMREAYYJW-XGXNLDPDSA-N
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Description

Monoricinolein (MRO) is a renewable and biodegradable surfactant derived from castor oil (CO) . It outperforms ordinary monoacylglycerols (MAGs) in terms of emulsification and lubrication . MRO can be used to prepare ferroelectric liquid crystals and film-forming agents .


Synthesis Analysis

MRO can be prepared through the transesterification of castor oil (CO) as an intriguing alternative to standard petro-based lubricants . A novel ionic liquid (IL)-catalyzed method for selective MRO preparation by the glycerolysis of CO was investigated . The maximum MRO yield (75.77 ± 1.20%) and triacylglyceride (TAG) conversion (96.67 ± 0.10%) were obtained under the following optimized conditions: CO/glycerol molar ratio 1:6, IL load 10%, 180 °C, 3 h, and no water added .


Molecular Structure Analysis

The molecular formula of this compound is C21H40O5 .


Chemical Reactions Analysis

The activation energies (Ea) for CO conversion and formation of the MRO were 44.07 kJ/mol and 54.99 kJ/mol, respectively .

Scientific Research Applications

  • Biodegradable Lubricants : MRO, along with diricinolein (DRO), is used as a renewable and biodegradable lubricant. It is produced through enzymatic glycerolysis of castor oil in a solvent-free system. Factors like reaction pressure, temperature, enzyme load, and substrate ratio influence its production. This method has high selectivity toward MRO formation, indicating its potential in industrial lubricant applications (Sun, Wang, & Wang, 2018).

  • Lipase-Catalyzed Esterification : MRO is involved in lipase-catalyzed esterification processes. This research focused on developing conditions to produce 2-monoricinoleoyl DAG and subsequently synthesize 1,2(2,3)-diricinolein through esterification of 2-monoricinolein using ricinoleic acid. This methodology aids in synthesizing radiolabeled diricinolein for studying lipid biosynthesis in castor and other oilseeds (Turner, Wani, Wong, Lin, & McKeon, 2006).

  • Synthesis of Ferroelectric Liquid Crystals : The preparation of both (2S)- and (2R)-1-monoricinolein derivatives is significant for synthesizing ferroelectric liquid crystals. Lipase-catalyzed hydrolysis and transesterification processes were developed to produce these derivatives with high diastereoselectivities, indicating the utility of MRO in the field of material science, particularly in creating advanced liquid crystal displays (Hachiya et al., 2007).

properties

CAS RN

141-08-2

Molecular Formula

C21H40O5

Molecular Weight

372.5 g/mol

IUPAC Name

2,3-dihydroxypropyl (Z,12R)-12-hydroxyoctadec-9-enoate

InChI

InChI=1S/C21H40O5/c1-2-3-4-11-14-19(23)15-12-9-7-5-6-8-10-13-16-21(25)26-18-20(24)17-22/h9,12,19-20,22-24H,2-8,10-11,13-18H2,1H3/b12-9-/t19-,20?/m1/s1

InChI Key

HDIFHQMREAYYJW-XGXNLDPDSA-N

Isomeric SMILES

CCCCCC[C@H](C/C=C\CCCCCCCC(=O)OCC(CO)O)O

SMILES

CCCCCCC(CC=CCCCCCCCC(=O)OCC(CO)O)O

Canonical SMILES

CCCCCCC(CC=CCCCCCCCC(=O)OCC(CO)O)O

Other CAS RN

141-08-2
1323-38-2

Related CAS

63502-38-5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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